2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and two methyl groups attached to the pyridine ring
Preparation Methods
The synthesis of 2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide can be compared with other similar compounds such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but differs in the acetamide group instead of the pyridine carboxamide group.
3-chloro-N-(2-fluorophenyl)benzamide: This compound has a benzamide group instead of the pyridine carboxamide group and exhibits different chemical properties and reactivity.
Properties
Molecular Formula |
C14H12ClFN2O |
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Molecular Weight |
278.71 g/mol |
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClFN2O/c1-8-6-9(2)17-13(15)12(8)14(19)18-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,18,19) |
InChI Key |
YUAJCSVZQIHMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NC2=CC(=CC=C2)F)Cl)C |
solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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